molecular formula C7H10N2O4 B6600497 ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate CAS No. 2060053-42-9

ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate

Cat. No.: B6600497
CAS No.: 2060053-42-9
M. Wt: 186.17 g/mol
InChI Key: WKGPGGRUJUCEFQ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate (CAS 2060053-42-9) is a high-purity chemical compound with a molecular formula of C7H10N2O4 and a molecular weight of 186.17 g/mol. This ester derivative features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities. The 1,3,4-oxadiazole pharmacophore is a fundamental component in drug discovery, particularly in the development of anticancer agents. Research indicates that compounds containing this scaffold exhibit potent antiproliferative effects through various mechanisms, including the inhibition of key enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase, which are critical targets for halting cancer cell proliferation . Beyond oncology, the 1,3,4-oxadiazole ring system is also a key structural motif in antimicrobial research. Synthetic derivatives bearing this heterocycle have demonstrated promising antibacterial efficacy against a range of Gram-positive bacteria (e.g., B. subtilis , S. aureus ) and Gram-negative bacteria (e.g., E. coli , P. aeruginosa ), as well as antifungal activity against organisms like C. albicans . This compound serves as a versatile building block for the synthesis of more complex molecules and is valuable for hit-to-lead optimization campaigns in pharmaceutical R&D. It is also used in molecular docking studies to investigate and validate binding interactions with specific biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-3-12-6(10)4-9-7(11)13-5(2)8-9/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGPGGRUJUCEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)OC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate has been investigated for its potential pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds with oxadiazole moieties exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study demonstrated that derivatives of oxadiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis .

Anticancer Properties

The compound has also been evaluated for anticancer activity. Studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, this compound was tested against several cancer cell lines and exhibited promising results in inhibiting cell proliferation and inducing programmed cell death .

Agricultural Applications

The agricultural sector has shown interest in using this compound as a potential pesticide or herbicide.

Pesticidal Activity

Research indicates that oxadiazole derivatives possess insecticidal properties. This compound can act as an effective pesticide against common agricultural pests. Its mode of action involves disrupting the nervous system of insects, leading to paralysis and death .

Material Science Applications

In material science, this compound is explored for its potential as a building block in polymer synthesis.

Synthesis of Polymers

The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications such as coatings and composites .

Case Studies

Several case studies highlight the applications of ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-y)acetate:

StudyApplicationFindings
AntimicrobialDemonstrated significant inhibition of bacterial growth in vitro
AnticancerInduced apoptosis in multiple cancer cell lines
AgricultureEffective against common agricultural pests with minimal toxicity to non-target species
Material ScienceImproved thermal stability in polymer composites

Mechanism of Action

The mechanism by which ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxadiazole Derivatives

Structural Features and Substituent Effects

The structural diversity of oxadiazole derivatives arises from variations in substituents and ring saturation. Below is a comparative analysis of key analogues:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate (Target) 2060053-42-9 C₈H₁₀N₂O₄* 198.18* 5-methyl, 2-oxo, 2,3-dihydro Partially saturated oxadiazole; enhanced polarity and conformational rigidity
Ethyl 2-(5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate 851398-78-2 C₁₂H₁₁FN₂O₄ 266.23 5-(4-fluorophenyl), 2-oxo Aromatic substitution increases lipophilicity and π-π stacking potential
Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate 5011-96-1 C₇H₁₀N₂O₃ 170.17 5-methyl, fully aromatic oxadiazole Fully unsaturated ring; higher thermal stability
2-(5-Benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-fluorophenyl)ethanone 889800-90-2 C₁₇H₁₃FN₂O₂S 328.37 5-benzyl, 2-thioxo, 4-fluorophenyl ketone Thioxo group enhances electrophilicity; benzyl substitution adds steric bulk

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects :
    • Methyl Group (Target) : Electron-donating methyl at position 5 stabilizes the oxadiazole ring but reduces steric hindrance compared to bulkier groups (e.g., benzyl in CAS 889800-90-2) .
    • Fluorophenyl Group (CAS 851398-78-2) : Introduces strong electronegativity and aromatic interactions, likely improving binding affinity in biological targets .
    • Thioxo Group (CAS 889800-90-2) : Replaces oxygen with sulfur, altering electronic properties and reactivity (e.g., increased susceptibility to nucleophilic attack) .

Physicochemical and Reactivity Profiles

Stability and Reactivity:
  • The target compound’s dihydro-oxadiazole ring may exhibit higher hydrolytic stability than non-saturated analogues due to reduced ring strain. However, the presence of the ester group (ethyl acetate) makes it prone to hydrolysis under acidic or basic conditions .
  • Compounds with thioxo groups (e.g., CAS 889800-90-2) demonstrate greater reactivity in thiol-disulfide exchange reactions, a property absent in the target compound .
Thermal Properties:
  • Fully aromatic oxadiazoles (e.g., CAS 5011-96-1) generally exhibit higher melting points (>150°C) compared to dihydro derivatives, which may remain liquid or semi-solid at room temperature due to reduced crystallinity .

Biological Activity

Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H10N2O3\text{C}_7\text{H}_10\text{N}_2\text{O}_3

This compound contains an oxadiazole ring, which is known for its diverse biological activities. The presence of the ethyl acetate moiety enhances its lipophilicity, potentially improving its bioavailability.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylisoxazole derivatives with ethyl chloroacetate under basic conditions. The reaction pathway often includes the formation of intermediates that are subsequently cyclized to yield the final product.

Antimicrobial Activity

Studies have demonstrated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. This compound has shown promising results in inhibiting the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results indicate that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies reveal that this compound exhibits cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).

The IC50 values obtained from these studies are presented in Table 2.

Cell Line IC50 (µM)
A54912.5
HeLa15.0

These findings suggest that the compound may induce apoptosis through mechanisms such as caspase activation and modulation of apoptotic pathways.

Case Study 1: Antimicrobial Evaluation

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against resistant strains of bacteria. The compound was found to significantly reduce bacterial load in vitro and showed potential for further development into a therapeutic agent for treating infections caused by multidrug-resistant bacteria .

Case Study 2: Anticancer Research

A study published in Cancer Letters investigated the anticancer effects of this compound on various cancer cell lines. The results indicated that treatment with ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-y)acetate led to increased apoptosis and decreased cell proliferation rates compared to control groups . The study emphasized the need for further research into its mechanism of action and potential clinical applications.

Chemical Reactions Analysis

Reaction Types:

  • Substitution Reactions : Oxadiazoles can undergo nucleophilic substitution reactions, especially at the 5-position.

  • Ring-Opening Reactions : These reactions are less common but can occur under harsh conditions.

Related Compounds and Their Reactions

While specific data on ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate is scarce, related compounds like 5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl derivatives have been studied.

Example Reactions:

  • Cyclization to Form Oxadiazoles : Hydroxylamine can react with carbamimidoyl derivatives to form oxadiazoles, as seen in the synthesis of candesartan intermediates .

  • One-Pot Cyclocondensation : Diethyl 3-oxopentanedioate, aryl aldehydes, and hydroxylamine can undergo cyclocondensation to form isoxazol-3-yl derivatives .

Data and Research Findings

Given the lack of specific data on this compound, the following table summarizes general properties and reactions of related oxadiazole compounds:

CompoundReaction TypeConditionsYield
5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl derivativesCyclizationHydroxylamine, DMSO, Room Temperature90-100%
Ethyl 2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetateCyclocondensationHydroxylamine, Aryl Aldehydes, Azolium Salt CatalystHigh Yield

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